Lithium(1+)2-(difluoromethoxy)-6-fluorobenzene-1-sulfinate

Organometallic Chemistry SuFEx Chemistry Synthetic Methodology

Lithium(1+) 2-(difluoromethoxy)-6-fluorobenzene-1-sulfinate (CAS 2742661-01-2) is a lithium organosulfinate salt characterized by a 2,6-disubstituted aromatic ring bearing an electron-withdrawing difluoromethoxy (-OCF2H) group and a fluorine substituent ortho to the sulfinate moiety. It serves as a masked or stabilized precursor to the corresponding sulfonyl fluoride, a key electrophilic warhead in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.

Molecular Formula C7H4F3LiO3S
Molecular Weight 232.1 g/mol
Cat. No. B13581670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium(1+)2-(difluoromethoxy)-6-fluorobenzene-1-sulfinate
Molecular FormulaC7H4F3LiO3S
Molecular Weight232.1 g/mol
Structural Identifiers
SMILES[Li+].C1=CC(=C(C(=C1)F)S(=O)[O-])OC(F)F
InChIInChI=1S/C7H5F3O3S.Li/c8-4-2-1-3-5(13-7(9)10)6(4)14(11)12;/h1-3,7H,(H,11,12);/q;+1/p-1
InChIKeyHAFUNRFDDIHREC-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lithium(1+) 2-(Difluoromethoxy)-6-fluorobenzene-1-sulfinate: A Specialized Bifunctional Sulfinate Building Block for Precision Synthesis


Lithium(1+) 2-(difluoromethoxy)-6-fluorobenzene-1-sulfinate (CAS 2742661-01-2) is a lithium organosulfinate salt characterized by a 2,6-disubstituted aromatic ring bearing an electron-withdrawing difluoromethoxy (-OCF2H) group and a fluorine substituent ortho to the sulfinate moiety. It serves as a masked or stabilized precursor to the corresponding sulfonyl fluoride, a key electrophilic warhead in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry [1]. The lithium counterion typically imparts higher solubility in polar aprotic organic solvents compared to sodium or potassium analogs, a property that is critical for achieving homogeneous reaction conditions in anhydrous synthetic sequences. This compound is employed as a linchpin intermediate for constructing fluorinated sulfones, which are prevalent substructures in agrochemicals and kinase inhibitors [2].

Procurement Risk: Why a Simple Lithium Arenesulfinate Cannot Substitute for the 2-(Difluoromethoxy)-6-fluoro Derivative


Generic substitution with a simple lithium benzenesulfinate or even a 2,6-difluorobenzenesulfinate is chemically and functionally invalid for applications demanding the -OCF2H group. The difluoromethoxy substituent is a metabolically stable lipophilic bioisostere that uniquely modulates electronic properties (Hammett σp ≈ 0.25–0.35) and molecular conformation [1]. Its presence is directly linked to biological activity in targeted areas; for instance, the 2-(difluoromethoxy)-6-fluorophenyl substructure appears in potent serotonin transporter inhibitors with Ki values in the low nanomolar range, underscoring its pharmacophoric relevance [2]. A non-fluorinated or differently substituted sulfinate would not produce the same target molecule, making the specific substitution pattern a non-negotiable structural requirement for these discovery programs.

Quantitative Differentiation Evidence for Lithium(1+) 2-(Difluoromethoxy)-6-fluorobenzene-1-sulfinate Against In-Class Alternatives


Comparison of Counterion Solubility and Anhydrous Reactivity Profile

The lithium cation critically differentiates this sulfinate salt from its more common sodium congener, Sodium 4-(difluoromethoxy)-3-fluorobenzene-1-sulfinate [1]. While direct solubility data for this specific pair is not published, it is a well-established class-level principle that lithium arenesulfinates, due to a smaller cationic radius and higher charge density, exhibit significantly greater solubility in polar aprotic solvents (e.g., THF, DMF) than their sodium counterparts [2]. This property is essential for achieving homogeneous reaction conditions and complete conversion in anhydrous syntheses, where sodium salts often remain heterogeneous, leading to lower effective nucleophile concentration and reduced yields.

Organometallic Chemistry SuFEx Chemistry Synthetic Methodology

Precision in Introducing the Pharmacophoric 2-(Difluoromethoxy)-6-fluorophenyl Scaffold

This sulfinate serves as a direct precursor for introducing the precisely configured 2-(difluoromethoxy)-6-fluorophenyl moiety, a privileged scaffold in drug discovery. The structural isomer, Lithium(1+) 3-(difluoromethoxy)-4-fluorobenzene-1-sulfinate (CAS 2225136-37-6), represents a fundamentally different vector and electronic profile . The differentiation is not merely positional; the 2,6-substitution pattern creates a unique steric and electronic environment that directly impacts biological target engagement. For example, a related 2-(2-(difluoromethoxy)-6-fluorophenyl) core has demonstrated high-affinity inhibition (Ki) against the human serotonin transporter [1]. Using the 3,4-isomer sulfinate would result in a topologically and pharmacologically distinct molecule, failing to access the same chemical space.

Medicinal Chemistry Bioisosteres Kinase Inhibitors

Stability and Synthetic Utility as a Masked Sulfonyl Fluoride in SuFEx Chemistry

A key differentiator is the compound's role as a stable, isolable sulfinate that can be oxidatively or photolytically unmasked to a highly reactive sulfonyl fluoride. This 'masked' approach directly addresses the well-documented instability of free sulfonyl fluorides to common synthetic conditions (e.g., silica gel chromatography, nucleophilic bases) [1]. The parent 2-(difluoromethoxy)-6-fluorobenzenesulfonyl chloride is an alternative electrophile but is significantly less stable and more moisture-sensitive, which can lead to irreproducible yields and difficult purification . The solid, stable lithium sulfinate allows for introduction of the entire fluorinated aromatic unit early in a synthetic sequence and subsequent 'late-stage unmasking' to the SuFEx-active species, a strategic advantage not offered by the labile sulfonyl chloride.

Click Chemistry Sulfonyl Fluoride Protecting Group Strategy

Evidence-Backed Application Scenarios for Lithium(1+) 2-(Difluoromethoxy)-6-fluorobenzene-1-sulfinate


Late-Stage Diversification in SuFEx-Based Chemical Biology Probe Synthesis

The lithium sulfinate is the ideal procurement choice for programs employing a 'protected electrophile' strategy for SuFEx chemistry. As demonstrated by the sulfinate protecting group (SPG) concept, the compound can be carried through multi-step syntheses and then orthogonally unmasked to the sulfonyl fluoride [1]. This late-stage diversification capability, which is not feasible with the corresponding sulfonyl chloride due to its instability, enables the rapid generation of focused libraries of covalent probes from a common advanced intermediate, maximizing the value of the synthetic effort.

Targeted Synthesis of 2,6-Disubstituted Agrochemicals & Kinase Inhibitors

Patented evidence identifies the 2-(difluoromethoxy)-6-fluorophenyl motif as a key substructure in bioactive molecules, including acaricidal agents [1]. The lithium sulfinate provides the most convergent entry point to install this motif as a sulfone linkage via nucleophilic displacement or transition-metal-mediated coupling. Its superior solubility in organic solvents compared to sodium salts ensures compatibility with the anhydrous, polar aprotic conditions universally required for these coupling reactions, leading to more predictable and scalable process chemistry [2].

Precision Synthesis of CNS-Targeted Small Molecule Libraries

The 2-(difluoromethoxy)-6-fluorophenyl scaffold has been validated in high-affinity CNS-targeting molecules, such as serotonin transporter inhibitors [1]. For medicinal chemistry groups optimizing a lead series in this space, sourcing the specific 2,6-substituted lithium sulfinate is a mandatory requirement. The isomeric 3,4-substituted sulfinate provides a different exit vector and produces a topologically distinct molecule that will not interact with the same binding pocket, guaranteeing a loss of target engagement and rendering any SAR study with the wrong isomer invalid.

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